Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate typically involves the reaction of an appropriate aldehyde with diphenylphosphite and an amine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the temperature is maintained to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism by which Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate exerts its effects involves interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(diphenylphosphoryl)acetate
- Ethyl [2-(diphenylphosphoryl)phenoxy]acetate
- Diphenyl phosphate derivatives
Uniqueness
Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate is unique due to its specific structural features, such as the presence of both diphenoxyphosphoryl and phenyl groups.
Eigenschaften
CAS-Nummer |
61416-78-2 |
---|---|
Molekularformel |
C24H24NO5P |
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
ethyl 2-(diphenoxyphosphorylamino)-3-phenylbut-2-enoate |
InChI |
InChI=1S/C24H24NO5P/c1-3-28-24(26)23(19(2)20-13-7-4-8-14-20)25-31(27,29-21-15-9-5-10-16-21)30-22-17-11-6-12-18-22/h4-18H,3H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
HDPBXNQERUGJJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C)C1=CC=CC=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.